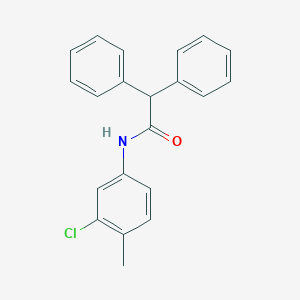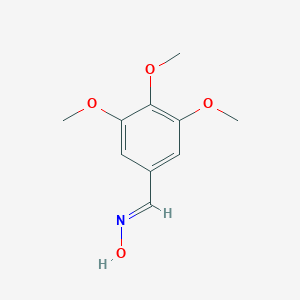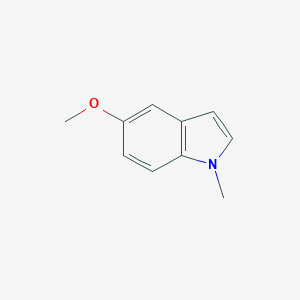
5-methoxy-1-methyl-1H-indole
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-indole is a compound with the CAS Number: 2521-13-3 and a molecular weight of 161.2 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of 5-methoxy-1-methyl-1H-indole from related compounds has been reported in the literature . For instance, the total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular structure of 5-methoxy-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI Code for this compound is 1S/C10H11NO/c1-11-6-5-8-7-9 (12-2)3-4-10 (8)11/h3-7H,1-2H3 .Chemical Reactions Analysis
5-Methoxy-1-methyl-1H-indole can be used as a reactant in various chemical reactions. For example, it can be used in the preparation of indolylquinoxalines by condensation reactions, in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Physical And Chemical Properties Analysis
5-Methoxy-1-methyl-1H-indole is a solid substance with a molecular weight of 161.2 . It is stored at ambient temperature . The compound has an average mass of 161.200 Da and a monoisotopic mass of 161.084061 Da .Applications De Recherche Scientifique
Antiviral Applications
5-methoxy-1-methyl-1H-indole: derivatives have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of derivatives that can bind with high affinity to viral proteins, potentially interfering with viral replication.
Anti-inflammatory and Antioxidant Properties
Indole derivatives exhibit significant anti-inflammatory and antioxidant activities. These properties make 5-methoxy-1-methyl-1H-indole a valuable scaffold for developing new therapeutic agents that could treat inflammatory diseases and combat oxidative stress .
Anticancer Activity
The indole core is a common feature in many synthetic drug molecules used in cancer treatment5-methoxy-1-methyl-1H-indole derivatives can be designed to target specific cancer cell lines, offering a pathway for the development of novel anticancer drugs .
Anti-HIV Potential
Research has indicated that certain indole derivatives possess anti-HIV properties. By modifying the 5-methoxy-1-methyl-1H-indole structure, it may be possible to enhance its interaction with HIV-related enzymes or proteins, providing a basis for new HIV treatments .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives are well-documented. These activities suggest that 5-methoxy-1-methyl-1H-indole could serve as a lead compound for the synthesis of new agents to treat bacterial infections, including tuberculosis .
Antidiabetic Applications
Indole derivatives have been explored for their antidiabetic effects. The modification of 5-methoxy-1-methyl-1H-indole could lead to the discovery of new compounds that can modulate blood sugar levels and provide relief for diabetic patients .
Antimalarial Properties
The fight against malaria has benefited from the discovery of indole derivatives with antimalarial properties5-methoxy-1-methyl-1H-indole has the potential to be used as a starting point for the synthesis of compounds that could inhibit the growth of Plasmodium species .
Synthetic Applications in Organic Chemistry
5-methoxy-1-methyl-1H-indole: is employed in various synthetic applications, such as the preparation of indolylquinoxalines and alkylindoles. It serves as a reactant in condensation reactions, reductive alkylation, arylation reactions, and enantioselective Friedel-Crafts alkylation . These synthetic routes open up possibilities for creating a wide array of biologically active molecules.
Mécanisme D'action
Target of Action
5-Methoxy-1-methyl-1H-indole, also known as 5-methoxy-1-methylindole, is a derivative of indole, a heterocyclic aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-methoxy-1-methyl-1H-indole may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methoxy-1-methyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-methoxy-1-methyl-1H-indole may also be involved in tryptophan metabolism or related biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that 5-methoxy-1-methyl-1H-indole may also have diverse effects at the molecular and cellular level.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
The safety information for 5-methoxy-1-methyl-1H-indole indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNPKVBTBJUMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356123 | |
| Record name | 5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-indole | |
CAS RN |
2521-13-3 | |
| Record name | 5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be gained from studying derivatives of 5-methoxy-1-methylindole?
A: Research on derivatives like (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime provides valuable information about the conformational preferences of the molecule. This specific derivative exhibits trans geometry about the oxime group and has four independent molecules within its crystal structure. Interestingly, the orientation of the 5-methoxy group differs in one out of these four molecules []. This highlights the potential for conformational flexibility within this chemical scaffold.
Q2: Has 5-methoxy-1-methylindole been used as a building block for synthesizing molecules with potential biological activity?
A: Yes, researchers have utilized 5-methoxy-1-methylindole as a starting point to synthesize analogues of the natural product BE 10988, a known inhibitor of topoisomerase II []. This involved introducing various substituents at the 3-position of the indole ring and subsequently forming a thiazole ring. These synthesized compounds were then evaluated for their toxicity in different cell lines and their ability to inhibit topoisomerase II activity []. This demonstrates the utility of 5-methoxy-1-methylindole as a scaffold for developing potentially bioactive molecules.
Q3: Are there examples of 5-methoxy-1-methylindole derivatives being investigated for their antioxidant properties?
A: Indeed, the derivative KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed as a potential antioxidant and investigated for its potential in treating Parkinson's disease. While KAD22 did not show affinity for the dopamine D2 receptor, it displayed significant antioxidant activity []. This finding suggests that 5-methoxy-1-methylindole derivatives, especially those with appropriately positioned substituents, can possess antioxidant properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

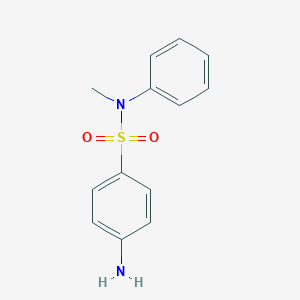
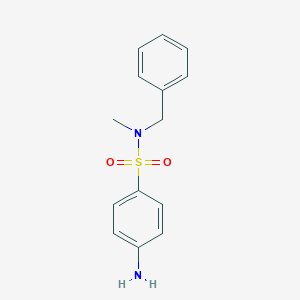



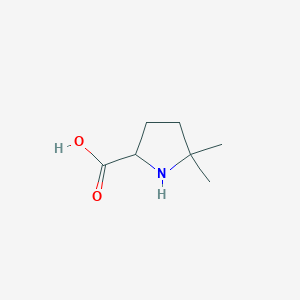
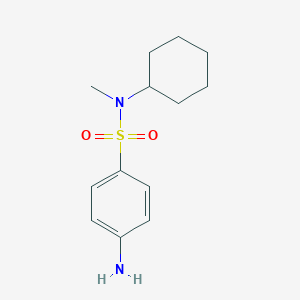
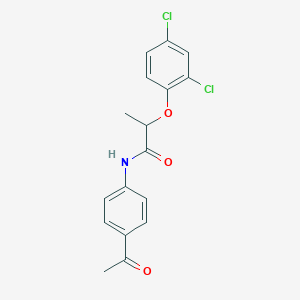
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)

![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

